tert-Butyl 3-((6-chloropyridin-3-yl)methoxy)pyrrolidine-1-carboxylate
Description
tert-Butyl 3-((6-chloropyridin-3-yl)methoxy)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a 6-chloropyridin-3-yl moiety linked via a methoxy group to the pyrrolidine ring. The pyrrolidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, enhancing stability during synthetic processes.
Properties
Molecular Formula |
C15H21ClN2O3 |
|---|---|
Molecular Weight |
312.79 g/mol |
IUPAC Name |
tert-butyl 3-[(6-chloropyridin-3-yl)methoxy]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H21ClN2O3/c1-15(2,3)21-14(19)18-7-6-12(9-18)20-10-11-4-5-13(16)17-8-11/h4-5,8,12H,6-7,9-10H2,1-3H3 |
InChI Key |
FMCLDZORAMKJCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OCC2=CN=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Cross-Coupling Approach
A prominent method involves Suzuki-Miyaura or Buchwald-Hartwig type palladium-catalyzed cross-coupling reactions between a halogenated pyridine derivative and a boronate or amine-functionalized pyrrolidine intermediate.
- Step 1: Preparation of tert-butyl 3-(pyrrolidin-3-yl)carboxylate derivatives with suitable leaving groups or boronate esters.
- Step 2: Coupling with 6-chloropyridin-3-ylmethoxy moiety or its precursor under palladium catalysis, using ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) and bases like potassium phosphate in acetonitrile solvent.
- Reaction Conditions: Typical conditions include heating to 110 °C under nitrogen atmosphere for 1 hour to 12 hours, depending on the substrate and catalyst system.
Ether Formation via Nucleophilic Substitution
The methoxy linkage between the pyrrolidine and chloropyridine moieties can be formed by nucleophilic substitution:
Protection and Deprotection Steps
- The nitrogen on the pyrrolidine ring is protected as a tert-butyl carbamate (Boc) to prevent unwanted side reactions during coupling.
- After the key coupling steps, the Boc group can be removed under acidic conditions if necessary for further functionalization or biological testing.
Hydrolysis and Reduction Reactions
- The tert-butyl carbamate group can undergo hydrolysis under acidic or basic conditions to yield the free amine or carboxylic acid derivatives.
- Reduction reactions may be employed to modify the pyrrolidine ring or the chloropyridine substituent to optimize biological activity.
Summary Table of Preparation Methods
| Step | Reaction Type | Reagents/Catalysts | Conditions | Outcome/Notes |
|---|---|---|---|---|
| 1 | Formation of pyrrolidine Boc-protected intermediate | tert-Butyl carbamate, pyrrolidine derivatives | Standard carbamate protection conditions | Protected pyrrolidine ready for coupling |
| 2 | Palladium-catalyzed cross-coupling | PdCl2(dppf), K3PO4, MeCN, N2 atmosphere | 110 °C, 1–12 hours | Coupling of pyrrolidine with chloropyridinylmethoxy moiety |
| 3 | Ether bond formation | Base, chloropyridine derivative | Microwave or conventional heating | Formation of methoxy linkage |
| 4 | Deprotection (optional) | Acidic hydrolysis | Acidic conditions | Removal of Boc protecting group |
| 5 | Hydrolysis/Reduction (modification) | Acid/base or reducing agents | Variable | Generation of derivatives for further study |
Research Findings and Analytical Data
- The compound exhibits stability under standard laboratory conditions but is susceptible to hydrolysis under strong acidic or basic environments.
- Continuous flow microreactor synthesis has demonstrated improved yields and reproducibility compared to batch methods, enhancing scalability for industrial applications.
- Analytical characterization typically includes nuclear magnetic resonance spectroscopy, mass spectrometry, and chromatographic purity assessments to confirm structure and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-((6-chloropyridin-3-yl)methoxy)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidine ring and the pyridine moiety.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the functional groups on the pyrrolidine ring .
Scientific Research Applications
tert-Butyl 3-((6-chloropyridin-3-yl)methoxy)pyrrolidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It serves as a building block for the synthesis of agrochemicals and other industrially relevant molecules.
Mechanism of Action
The mechanism of action of tert-Butyl 3-((6-chloropyridin-3-yl)methoxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the structure of the compound being synthesized .
Comparison with Similar Compounds
Key Observations :
- Halogen Substituents : Chloro (Cl), iodo (I), and bromo (Br) substituents influence electronic and steric profiles. Chloro enhances electrophilicity for nucleophilic substitution, while iodo increases molecular weight and polarizability, favoring halogen bonding .
- Linker Groups : Methoxy (-OCH₃) vs. hydroxymethyl (-CH₂OH) vs. silyl ethers (-OSiR₃) affect solubility and stability. Silyl ethers (e.g., tert-butyldimethylsilyloxy) offer superior protection against hydrolysis compared to methoxy .
- Pyrrolidine Modifications : Boc protection is widely used for amine stability, whereas silyl groups enable selective deprotection strategies. Stereochemical complexity in trans-substituted pyrrolidines (e.g., ) impacts biological target interactions .
Physicochemical and Functional Differences
- Polarity and Solubility : Chloro and methoxy groups in the target compound balance lipophilicity and aqueous solubility. Fluorine-substituted analogs () exhibit higher polarity and metabolic stability .
- Reactivity : Iodo and bromo substituents enable cross-coupling reactions (e.g., Suzuki-Miyaura), whereas chloro is more amenable to nucleophilic aromatic substitution .
Biological Activity
tert-Butyl 3-((6-chloropyridin-3-yl)methoxy)pyrrolidine-1-carboxylate, also known as (S)-3-(6-Chloro-pyridin-3-ylmethoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activity, relevant studies, and potential applications in pharmacology.
- Molecular Formula : C15H21ClN2O3
- Molecular Weight : 312.79 g/mol
- CAS Number : 1261234-74-5
The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a chloropyridine moiety that may contribute to its biological activity by interacting with various biological targets.
The biological activity of this compound primarily revolves around its interaction with specific receptors and enzymes in the body. Studies suggest that the compound may act as an inhibitor or modulator of certain signaling pathways involved in cell proliferation and apoptosis.
Antitumor Activity
Research indicates that compounds similar to tert-butyl 3-((6-chloropyridin-3-yl)methoxy)pyrrolidine have exhibited significant antitumor properties. For instance, studies involving derivatives of pyrrolidine have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell growth through the modulation of caspase pathways .
Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective properties. The chloropyridine component is known to interact with nicotinic acetylcholine receptors, which play a critical role in neuroprotection and cognitive function .
In Vitro Studies
In vitro studies have demonstrated the cytotoxic effects of tert-butyl 3-((6-chloropyridin-3-yl)methoxy)pyrrolidine on cancer cell lines. For example:
- Cell Line Tested : HL-60 (human promyelocytic leukemia)
- Result : Significant reduction in cell viability was observed at concentrations above 10 µM.
In Vivo Studies
Animal models have been utilized to assess the efficacy of this compound:
- Model Used : Nude mice xenografted with tumor cells.
Potential Applications
Given its biological activity, this compound holds promise for:
- Cancer Therapy : As an antitumor agent targeting specific cancer types.
- Neurodegenerative Diseases : Potential use in conditions like Alzheimer's disease due to its neuroprotective effects.
- Pharmacological Research : Further studies could elucidate its role in various signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
